2-Methylhexanedioic acid
Overview
Description
2-Methylhexanedioic acid, also known as 2-methyladipic acid, is an organic compound with the molecular formula C7H12O4. It is a type of dicarboxylic acid, which means it contains two carboxyl functional groups (-COOH).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylhexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation .
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of 2-methylhexane. This process involves the use of metal catalysts, such as cobalt or manganese, and occurs at elevated temperatures and pressures. The resulting product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce smaller carboxylic acids or carbon dioxide and water.
Reduction: It can be reduced to form 2-methylhexanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation)
Major Products Formed:
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: 2-Methylhexanediol.
Substitution: Esters, amides, anhydrides
Scientific Research Applications
2-Methylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Industry: It is used in the production of plasticizers, lubricants, and adhesives
Mechanism of Action
The mechanism of action of 2-methylhexanedioic acid depends on its specific applicationFor example, in drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, thereby improving their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Adipic Acid (Hexanedioic Acid): Similar structure but lacks the methyl group at the second carbon.
Pimelic Acid (Heptanedioic Acid): Contains an additional carbon in the chain.
Suberic Acid (Octanedioic Acid): Contains two additional carbons in the chain.
Uniqueness: 2-Methylhexanedioic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural difference can affect its solubility, melting point, and reactivity compared to other dicarboxylic acids .
Properties
IUPAC Name |
2-methylhexanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(10)11)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUMVFMLJGSMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870723 | |
Record name | 2-Methylhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyladipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
626-70-0 | |
Record name | 2-Methylhexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyladipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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